2-Methoxyethyl phenyl sulfide
Overview
Description
2-Methoxyethyl phenyl sulfide is an organic compound with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol . It is characterized by the presence of a phenyl group attached to a sulfide linkage, which is further connected to a 2-methoxyethyl group. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl phenyl sulfide can be synthesized through several methods. One common synthetic route involves the reaction of phenylthiol with 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up of reaction conditions and optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various nucleophiles such as halides, amines.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Substituted phenyl sulfides.
Reduction: Thiols, reduced sulfur compounds.
Scientific Research Applications
2-Methoxyethyl phenyl sulfide is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Chemical Research: Used in studies involving sulfur-containing compounds and their reactivity.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl phenyl sulfide involves its interaction with various molecular targets. The sulfide group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can affect various biochemical pathways, depending on the specific context of the research .
Comparison with Similar Compounds
Similar Compounds
Diphenyl sulfide: Similar structure but lacks the methoxyethyl group.
Benzyl phenyl sulfide: Contains a benzyl group instead of a methoxyethyl group.
Methyl p-tolyl sulfide: Contains a methyl group instead of a methoxyethyl group.
Uniqueness
2-Methoxyethyl phenyl sulfide is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
2-methoxyethylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVZBVAUSAELNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398830 | |
Record name | 2-METHOXYETHYL PHENYL SULFIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77298-24-9 | |
Record name | 2-METHOXYETHYL PHENYL SULFIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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